Dimethyltryptamine-N-oxide

Vue d'ensemble

Description

Le N,N-diméthyltryptamine N-oxyde (N,N-DMT N-oxyde) est un produit d'oxydation de la N,N-diméthyltryptamine (DMT), un composé psychédélique bien connu. Ce composé est naturellement présent et peut être trouvé dans diverses plantes et animaux. On pense qu'il possède des propriétés psychoactives similaires à celles de son composé parent, la DMT .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Le N,N-DMT N-oxyde peut être synthétisé par l'oxydation de la N,N-diméthyltryptamine. Une méthode courante implique l'utilisation du peroxyde d'hydrogène comme agent oxydant. La réaction a généralement lieu en milieu aqueux, et le produit est isolé par extraction et purification .

Méthodes de production industrielle

La production industrielle du N,N-DMT N-oxyde n'est pas bien documentée, probablement en raison de ses applications de niche et du statut réglementaire de son composé parent, la DMT. Les méthodes de synthèse utilisées dans les laboratoires de recherche peuvent être mises à l'échelle pour des fins industrielles si nécessaire.

Analyse Des Réactions Chimiques

Metabolic Pathways and Interactions

DMT-N-oxide is the second-most abundant metabolite of DMT in humans, following IAA . Key findings include:

Table 1: Comparative DMT Metabolism Pathways

| Pathway | Primary Enzyme | Major Metabolite | Conditions Favoring Pathway |

|---|---|---|---|

| MAO-A oxidation | MAO-A | Indole-3-acetic acid | Normal MAO activity |

| N-oxidation | FMO | DMT-N-oxide | MAO inhibition |

| Peroxidase oxidation | Peroxidases | Hydroxy-DMT derivatives | Inflammatory conditions |

-

MAO inhibition shifts metabolism toward DMT-N-oxide and N-methyltryptamine (NMT) .

-

DMT-N-oxide is stable under physiological conditions but can undergo further enzymatic reduction back to DMT in specific tissues, though this reversibility remains understudied .

Quantitative Data on Metabolite Distribution

Studies using radiolabeled DMT in animal models show:

-

DMT-N-oxide accounts for 15–20% of total metabolites in urine and plasma .

-

In MAO-inhibited subjects, DMT-N-oxide levels increase by ~40% compared to baseline .

Implications for Pharmacology and Toxicology

-

Bioactivity : DMT-N-oxide exhibits reduced receptor affinity compared to DMT, with no significant hallucinogenic effects reported .

-

Detoxification role : N-oxidation serves as a detoxification mechanism, decreasing DMT's psychoactive potency .

-

Analytical challenges : DMT-N-oxide is prone to degradation during gas chromatography-mass spectrometry (GC-MS) analysis, often yielding artifactual compounds like 2-methyltetrahydro-β-carboline .

Synthetic and Analytical Considerations

While DMT-N-oxide is primarily studied as a metabolite, synthetic routes include:

Applications De Recherche Scientifique

Chemical Properties and Formation

DMT-N-oxide is formed through the oxidation of DMT, typically by cytochrome P450 enzymes, particularly CYP2D6, which are involved in drug metabolism. This metabolic pathway suggests that DMT-N-oxide may have distinct pharmacokinetic properties compared to its parent compound. Studies indicate that the formation of oxygenated metabolites like DMT-N-oxide could influence the overall effects and efficacy of DMT in therapeutic settings .

2.2. Neuroprotective Effects

Emerging evidence suggests that compounds related to DMT may exhibit neuroprotective properties, particularly through interactions with sigma-1 receptors, which are implicated in neuroplasticity and anti-inflammatory processes . If DMT-N-oxide shares similar mechanisms, it could be investigated for its potential role in treating neurodegenerative diseases like Parkinson's and Alzheimer's disease.

Biochemical Studies

Research into the biochemical pathways involving DMT-N-oxide can provide insights into its role within biological systems:

- Biosynthesis : Understanding how DMT is metabolized into DMT-N-oxide can shed light on its endogenous roles within the body. Studies have indicated that enzymes responsible for DMT biosynthesis are present in various tissues, suggesting a complex interplay between different tryptamines and their metabolites .

- Metabolic Pathways : Investigating how DMT-N-oxide interacts with neurotransmitter systems could elucidate its effects on mood and cognition. This includes exploring its binding affinity to serotonin receptors and other neuroactive sites.

Case Studies and Clinical Trials

While specific case studies focusing solely on DMT-N-oxide are scarce, related research provides a foundation for future investigations:

- Ayahuasca Studies : Ayahuasca ceremonies often result in the consumption of both DMT and its metabolites. Research indicates that participants experience significant psychological benefits post-consumption, which may be partially attributed to metabolites like DMT-N-oxide .

- Psychedelic-Assisted Therapy : Clinical trials involving psychedelics for mental health treatment often report on various metabolites' roles in therapeutic outcomes. Future studies should include assessments of how metabolites like DMT-N-oxide contribute to these effects.

Mécanisme D'action

N,N-DMT N-oxide exerts its effects by interacting with serotonin receptors in the brain. It acts as a non-selective agonist at most or all of the serotonin receptors, leading to altered perception and consciousness. The compound crosses the blood-brain barrier and is taken up by serotonin transporters, eventually being sequestered into synaptic vesicles .

Comparaison Avec Des Composés Similaires

Composés similaires

N,N-diméthyltryptamine (DMT) : Le composé parent, connu pour ses effets psychédéliques puissants.

5-Méthoxy-N,N-diméthyltryptamine (5-MeO-DMT) : Un autre composé psychédélique puissant avec une structure légèrement différente.

Bufoténine (5-Hydroxy-N,N-diméthyltryptamine) : Une tryptamine naturelle aux propriétés psychoactives.

Unicité

Le N,N-DMT N-oxyde est unique en ce qu'il est un produit d'oxydation de la DMT, ce qui peut modifier ses propriétés pharmacocinétiques et pharmacodynamiques. Sa présence dans diverses plantes et animaux, ainsi que ses effets psychoactifs potentiels, en font un composé d'intérêt à la fois en recherche scientifique et en applications thérapeutiques potentielles .

Activité Biologique

Dimethyltryptamine-N-oxide (DMT-N-oxide) is a derivative of the well-known psychedelic compound N,N-Dimethyltryptamine (DMT). While research on DMT has gained significant attention due to its psychoactive properties and potential therapeutic applications, the biological activity of its N-oxide form remains less explored. This article aims to provide a comprehensive overview of the biological activity of DMT-N-oxide, including its synthesis, pharmacological effects, and potential therapeutic uses.

DMT-N-oxide is synthesized through the oxidation of DMT, primarily via enzymatic processes involving flavin-containing monooxygenases (FMOs) or other oxidative enzymes. The molecular weight of DMT-N-oxide is approximately 204.271 g/mol, with a chemical structure that retains the indole ring characteristic of tryptamines but features an additional oxygen atom at the nitrogen position.

DMT-N-oxide's biological activity is believed to be linked to its interactions with various neurotransmitter systems. While DMT primarily acts as a potent agonist at serotonin receptors (particularly 5-HT2A), DMT-N-oxide may exhibit distinct pharmacological profiles due to its altered structure. Preliminary studies suggest that DMT-N-oxide could modulate neurotransmitter release and receptor activity differently than its parent compound.

2.2 Pharmacokinetics

Research indicates that the pharmacokinetics of DMT-N-oxide may differ from DMT, particularly in terms of metabolism and elimination. For instance, studies have shown that intravenous administration of DMT leads to rapid onset and short duration of effects, with plasma concentrations dropping significantly within minutes. The metabolism of DMT-N-oxide may involve different pathways, potentially leading to prolonged effects or altered side effect profiles.

3.2 Neuropharmacological Implications

Research suggests that compounds like DMT and its derivatives may play roles as endogenous signaling molecules in the central nervous system (CNS). The presence of enzymes such as indolethylamine N-methyltransferase (INMT) in various tissues indicates a potential for localized synthesis and action within the CNS . Understanding how DMT-N-oxide fits into this framework could reveal new therapeutic avenues.

4. Potential Therapeutic Applications

The therapeutic potential of DMT has been widely studied in contexts such as anxiety, depression, and PTSD. Given the structural similarities between DMT and DMT-N-oxide, it is plausible that the latter may also possess therapeutic properties:

- Psychedelic Therapy : The unique action profile of psychedelics suggests that compounds like DMT-N-oxide could be explored in controlled settings for their ability to induce altered states of consciousness beneficial for psychological healing.

- Neuroprotective Effects : Some studies suggest that tryptamines may exhibit neuroprotective properties through their interaction with neurotrophic factors such as BDNF (brain-derived neurotrophic factor) . Investigating whether DMT-N-oxide shares these properties could be valuable for developing new treatments for neurodegenerative conditions.

5. Conclusion

While research on this compound remains in its infancy compared to its parent compound, preliminary findings suggest intriguing possibilities regarding its biological activity and therapeutic potential. Further studies are necessary to elucidate its mechanisms of action, pharmacokinetics, and clinical applications.

Data Table: Comparison of Biological Activities

| Compound | Mechanism of Action | Pharmacokinetics | Potential Therapeutic Uses |

|---|---|---|---|

| Dimethyltryptamine | Agonist at 5-HT2A receptors | Rapid onset; short duration | Anxiety, depression, PTSD |

| This compound | Altered receptor modulation | Different metabolic pathways | Neuroprotection; psychedelic therapy |

Propriétés

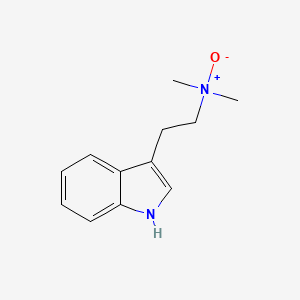

IUPAC Name |

2-(1H-indol-3-yl)-N,N-dimethylethanamine oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-14(2,15)8-7-10-9-13-12-6-4-3-5-11(10)12/h3-6,9,13H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRSWKRQDYWUFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCC1=CNC2=CC=CC=C21)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001024770 | |

| Record name | Dimethyltryptamine-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001024770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948-19-6 | |

| Record name | Dimethyltryptamine-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001024770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-indol-3-yl)-N,N-dimethylethanamine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.